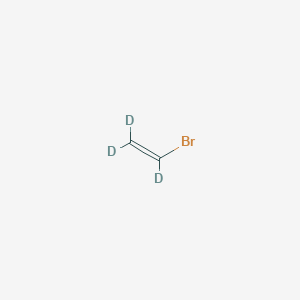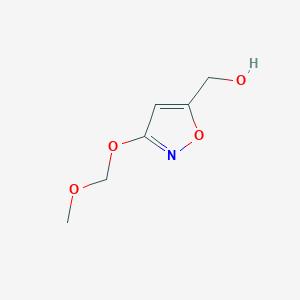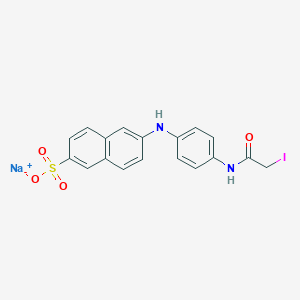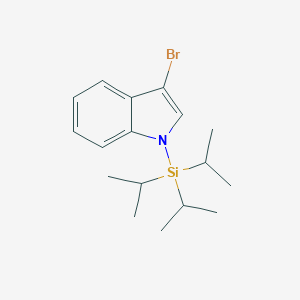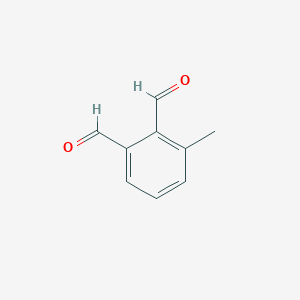
3-Methylphthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphthalaldehyde (3-MPA) is an organic compound with the chemical formula C9H8O2. It is a yellow crystalline solid that is widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Methylphthalaldehyde involves the conversion of 3-Methylphthalic anhydride to 3-Methylphthalic acid, followed by oxidation to form 3-Methylphthalaldehyde.
Starting Materials
3-Methylphthalic anhydride, Sodium hydroxide, Water, Hydrochloric acid, Sodium hypochlorite, Acetic acid
Reaction
Step 1: Dissolve 3-Methylphthalic anhydride in a mixture of sodium hydroxide and water to form 3-Methylphthalic acid., Step 2: Add hydrochloric acid to the solution to adjust the pH to 2-3., Step 3: Add sodium hypochlorite to the solution to oxidize 3-Methylphthalic acid to 3-Methylphthalaldehyde., Step 4: Acidify the solution with hydrochloric acid to form 3-Methylphthalaldehyde., Step 5: Extract the 3-Methylphthalaldehyde with acetic acid.
Mechanism Of Action
The mechanism of action of 3-Methylphthalaldehyde involves its reaction with ROS, which leads to the formation of a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the biological system. Therefore, 3-Methylphthalaldehyde can be used as a sensitive and specific probe for detecting the presence of ROS in biological samples.
Biochemical And Physiological Effects
Studies have shown that 3-Methylphthalaldehyde does not have any significant biochemical or physiological effects on biological systems. It does not interfere with cellular metabolism or affect cell viability. Therefore, it is considered a safe and reliable probe for detecting ROS in biological systems.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methylphthalaldehyde as a fluorescent probe for detecting ROS in biological systems are its high sensitivity and specificity. It can detect ROS at concentrations as low as nanomolar levels. Additionally, it is easy to use and does not require any specialized equipment. However, the limitations of using 3-Methylphthalaldehyde include its limited solubility in aqueous solutions and its sensitivity to pH changes. Therefore, it is important to carefully optimize the experimental conditions to ensure accurate and reliable results.
Future Directions
There are several future directions for the use of 3-Methylphthalaldehyde in scientific research. One potential application is in the development of new therapies for diseases associated with oxidative stress. By detecting ROS in biological systems, 3-Methylphthalaldehyde can help identify potential targets for drug development. Additionally, 3-Methylphthalaldehyde can be used in the development of new diagnostic tools for diseases associated with oxidative stress. Finally, the synthesis of new derivatives of 3-Methylphthalaldehyde with improved solubility and sensitivity could lead to the development of even more sensitive and specific probes for detecting ROS in biological systems.
Conclusion:
In conclusion, 3-Methylphthalaldehyde is a valuable tool for scientific research in the field of oxidative stress. Its high sensitivity and specificity make it an ideal fluorescent probe for detecting ROS in biological systems. While there are limitations to its use, careful optimization of experimental conditions can ensure accurate and reliable results. Looking forward, there are several exciting future directions for the use of 3-Methylphthalaldehyde in scientific research, including the development of new therapies and diagnostic tools for diseases associated with oxidative stress.
Scientific Research Applications
3-Methylphthalaldehyde is widely used in scientific research as a fluorescent probe for detecting the presence of ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological processes. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-methylphthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWUQPMNHINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597277 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphthalaldehyde | |
CAS RN |
147119-69-5 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

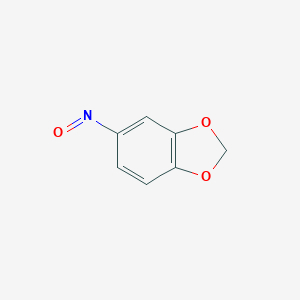
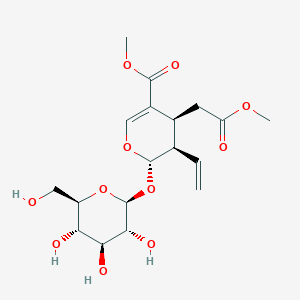


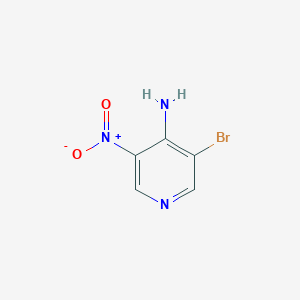
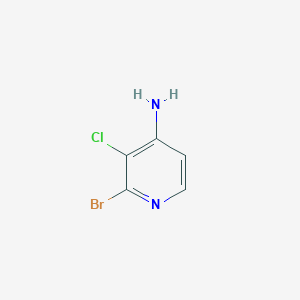
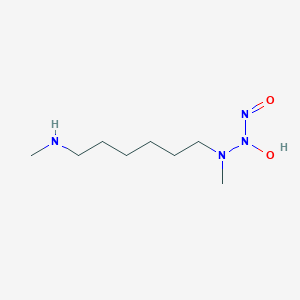
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
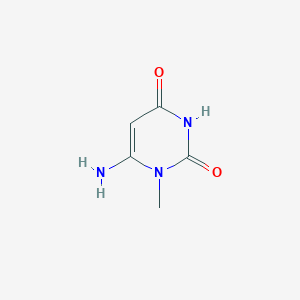
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
